molecular formula C24H17ClFN3O B2976720 3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1215482-07-7

3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2976720
CAS RN: 1215482-07-7
M. Wt: 417.87
InChI Key: SJJKPHAXPORUHF-UHFFFAOYSA-N
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Description

The compound “3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains several functional groups including benzyl, chlorobenzyl, and pyrimido-indole groups. The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimido-indole core, followed by the introduction of the benzyl, chlorobenzyl, and fluoro groups . The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and chlorobenzyl groups suggests that the compound may have aromatic properties, while the pyrimido-indole group could potentially form a heterocyclic ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzyl and chlorobenzyl groups could potentially participate in electrophilic aromatic substitution reactions, while the pyrimido-indole group might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the benzyl and chlorobenzyl groups could potentially increase the compound’s hydrophobicity, affecting its solubility in different solvents .

Scientific Research Applications

Hepatitis C Virus NS5B Polymerase Inhibitors

A study led by Chen et al. (2012) investigated indole-based C-3 pyridone compounds as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase. Through structural modifications, they discovered irreversible inhibitors that exhibited exceptional potency in replicon assays, with one derivative showing excellent oral bioavailability and selectivity for the target enzyme, highlighting its potential as a candidate for further investigation (Chen et al., 2012).

Synthesis and Anti-Inflammatory Activities

Tozkoparan et al. (1999) synthesized a series of thiazolo[3,2-a]pyrimidine derivatives, demonstrating moderate anti-inflammatory activities in comparison to indomethacin at a dose of 100 mg/kg. This study provides insights into the potential therapeutic applications of pyrimidine derivatives in the treatment of inflammation (Tozkoparan et al., 1999).

Fluorescent Probe for Hypochlorite in Living Cells

Ji et al. (2018) developed a novel fluorophore based on the pyrido[1,2-a]benzimidazole structure, which was used as a fluorescent probe for hypochlorite. The probe demonstrated fast detection capabilities and potential applications for imaging in living cells, showcasing the versatility of pyrimido[5,4-b]indol derivatives in the development of diagnostic tools (Ji et al., 2018).

Antiparasitic Activity

A study by Nasr et al. (2023) identified a pyrimido[1,2-a]benzimidazole compound with a 3-fluorophenyl substituent as a promising antiparasitic agent against Leishmania major parasites. The compound showed excellent activities in nanomolar concentration ranges, suggesting potential applications in the treatment of parasitic diseases (Nasr et al., 2023).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive, it could potentially be hazardous to handle. Additionally, the presence of the chlorobenzyl group could potentially make the compound toxic .

Future Directions

The future research directions for this compound could include further studies to fully understand its physical and chemical properties, investigations into its potential uses, and the development of methods to synthesize it more efficiently .

properties

IUPAC Name

3-benzyl-5-[(3-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c25-18-8-4-7-17(11-18)14-29-21-10-9-19(26)12-20(21)22-23(29)24(30)28(15-27-22)13-16-5-2-1-3-6-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJKPHAXPORUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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